Ethyl 4-hydroxyquinoline-2-carboxylate Ethyl 4-hydroxyquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 13720-90-6
VCID: VC21283825
InChI: InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)
SMILES: CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Ethyl 4-hydroxyquinoline-2-carboxylate

CAS No.: 13720-90-6

Cat. No.: VC21283825

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxyquinoline-2-carboxylate - 13720-90-6

Specification

CAS No. 13720-90-6
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name ethyl 4-oxo-1H-quinoline-2-carboxylate
Standard InChI InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)
Standard InChI Key UACLREXZGKWWIC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1
Canonical SMILES CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-hydroxyquinoline-2-carboxylate, also known as 2-quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, is an organic compound with CAS number 24782-43-2 . The molecular formula is C₁₂H₁₁NO₃, corresponding to a molecular weight of 217.22 g/mol . The compound belongs to the category of CHIRAL CHEMICALS and is classified as an organic compound .

The structure of Ethyl 4-hydroxyquinoline-2-carboxylate features a quinoline scaffold with a hydroxy group at position 4 and an ethyl carboxylate at position 2. The compound can be represented by the following structural identifiers:

SMILES notation: O=C\2c1c(cccc1)NC(=C/2)/C(=O)OCC

InChI: InChI=1/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)

Physical and Chemical Properties

Ethyl 4-hydroxyquinoline-2-carboxylate exhibits distinct physical and chemical properties that are important for its handling, storage, and applications in various chemical processes. These properties are summarized in the following table:

PropertyValueSource
Physical appearanceCream powder/solid
Molecular weight217.22 g/mol
Density1.2±0.1 g/cm³
Melting point216-218°C (literature)
Boiling point343.7±42.0°C at 760 mmHg
Flash point161.7±27.9°C
LogP2.57
LogD (pH 5.5/7.4)2.57
H-bond acceptors4
H-bond donors1
Polar surface area46.61 Ų
Index of refraction1.569
Molar refractivity57.08 cm³
Molar volume174.1 cm³
Polarizability22.63×10⁻²⁴ cm³
Surface tension46.7 dyne/cm
Enthalpy of vaporization58.76 kJ/mol
Vapor pressure6.92×10⁻⁵ mmHg at 25°C

The compound exhibits zero violations of Lipinski's Rule of Five, suggesting favorable drug-like properties and potential for pharmaceutical applications . With its moderate LogP value (2.57), the compound demonstrates a balance between hydrophilicity and lipophilicity, which can be advantageous for membrane permeability in biological systems .

Synthesis Methods

Gould-Jacob Cyclization Reaction

The Gould-Jacob cyclization reaction is regarded as one of the most fundamental and versatile methods for forming quinoline structures, including Ethyl 4-hydroxyquinoline-2-carboxylate . This synthetic approach typically begins with aniline derivatives and proceeds through several steps.

While the search results primarily discuss the synthesis of the 3-carboxylate isomer, similar principles can be applied for the 2-carboxylate version. The general synthetic route involves:

  • Condensation of aniline with appropriate ethoxymethylene compounds

  • Thermal cyclization in high-boiling solvents (e.g., diphenyl ether)

  • Isolation and purification of the cyclized product

Modified Mannich Reactions

Recent research has explored the reactivity of related compounds like kynurenic acid in modified Mannich reactions. These approaches can potentially be adapted for functionalization of Ethyl 4-hydroxyquinoline-2-carboxylate, particularly for C-3 substitutions .

In one documented example, a related compound was reacted with 2-morpholinoethylamine in the presence of aqueous formaldehyde (22% solution). The optimized reaction conditions involved reflux temperature, using 1,4-dioxane as solvent, with a 5-hour reaction time . Such methodologies could potentially be modified for selective functionalization of Ethyl 4-hydroxyquinoline-2-carboxylate.

Applications in Research and Development

Chemical Intermediates

Ethyl 4-hydroxyquinoline-2-carboxylate serves as a valuable intermediate in the synthesis of more complex quinoline derivatives. The presence of the ethyl carboxylate group provides a reactive handle for further functionalization, including:

  • Hydrolysis to the corresponding carboxylic acid

  • Transformation to amides, hydrazides, or other carboxylic acid derivatives

  • Reduction to alcohols or aldehydes

Structure-Activity Relationship Studies

The compound has been employed in structure-activity relationship (SAR) studies to investigate the biological activities of quinoline derivatives. Modifications at the 4-hydroxy position or the carboxylate group can lead to compounds with varied biological profiles, making Ethyl 4-hydroxyquinoline-2-carboxylate a valuable scaffold for medicinal chemistry explorations.

Analytical Characterization

Spectroscopic Properties

Ethyl 4-hydroxyquinoline-2-carboxylate can be characterized using various spectroscopic methods:

  • Infrared (IR) Spectroscopy: Expected characteristic bands include:

    • 1400-1600 cm⁻¹ (aromatic vibrations)

    • 1690-1730 cm⁻¹ (C=O stretching)

    • 3150-3300 cm⁻¹ (N-H stretching)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 218 [M+1] in positive ESI mode

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons, ethyl group protons, and the exchangeable proton of the hydroxy group

    • ¹³C NMR would confirm the presence of carbonyl carbon, aromatic carbons, and the ethyl carboxylate group

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